Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

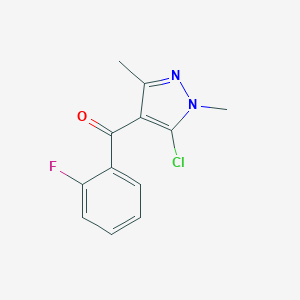

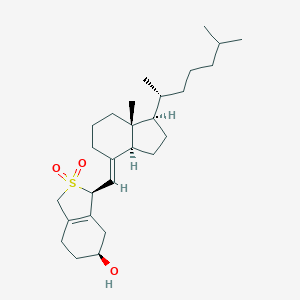

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound with the CAS Number 96568-04-6 . It has a molecular weight of 294.11 . The compound appears as an off-white to yellow crystalline powder .

Synthesis Analysis

This compound is key in the synthesis of Quinolone antibacterial agents . The synthesis process involves treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This is then reacted to carbanion, and the resultant is treated with p-Toluenesulfonic acid .Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4- (2,6-dichloro-5-fluoro-3-pyridinyl)-3-oxobutanoate . The InChI Code is 1S/C11H10Cl2FNO3/c1-2-18-9 (17)5-7 (16)3-6-4-8 (14)11 (13)15-10 (6)12/h4H,2-3,5H2,1H3 .Chemical Reactions Analysis

The compound is involved in the synthesis of Quinolone antibacterial agents . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

The compound has a melting point range of 66-72°C . It is stored at temperatures between 0-8°C . The compound is an off-white to yellow crystalline powder .Wissenschaftliche Forschungsanwendungen

Activation of Ion Channels

The compound has been found to be an activator of K V 7 channels , which are a type of potassium ion channel . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons. The activation of these channels by the compound could have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain .

Analgesic Properties

The compound has been associated with analgesic properties , potentially due to its activation of K V 7 channels . This suggests that it could be used in the development of new pain relief medications .

Modification of Membrane Ion Channels

The compound has been shown to modify other types of membrane ion channels in native cells . This could have implications for the development of drugs targeting specific ion channels, which are involved in a wide range of physiological processes .

Agrochemical Applications

Trifluoromethylpyridines, a group of compounds to which “Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate” belongs, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Fluorinated Organic Chemicals

The compound’s unique structure, which includes a fluorine atom, makes it an important subject of research in the development of fluorinated organic chemicals . These chemicals have a wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound may be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .

Result of Action

The compound may contribute to the formation of carbon–carbon bonds, which are fundamental in the structure of many organic compounds .

Action Environment

The compound’s use in suzuki–miyaura coupling reactions suggests that it may be stable and effective under a variety of conditions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Ethyl acetoacetate", "2,6-dichloro-5-fluoropyridine-3-carbaldehyde", "Sodium ethoxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 2,6-dichloro-5-fluoropyridine-3-carbaldehyde is reacted with the sodium salt of ethyl acetoacetate in the presence of acetic acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate.", "Step 3: The product from step 2 is then reacted with methanol in the presence of hydrochloric acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-hydroxybutanoate.", "Step 4: The product from step 3 is then reacted with sodium bicarbonate to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.", "Step 5: The product from step 4 is purified using anhydrous magnesium sulfate and ethanol to obtain the final product." ] } | |

CAS-Nummer |

96568-04-6 |

Produktname |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

Molekularformel |

C10H8Cl2FNO3 |

Molekulargewicht |

280.08 g/mol |

IUPAC-Name |

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |

InChI-Schlüssel |

IEUHWNLWVMLHHC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |

Kanonische SMILES |

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |

Piktogramme |

Irritant |

Synonyme |

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)